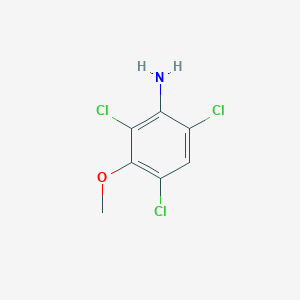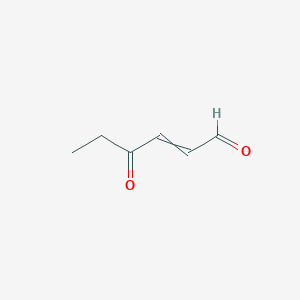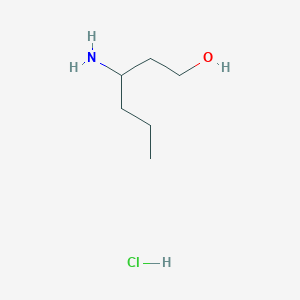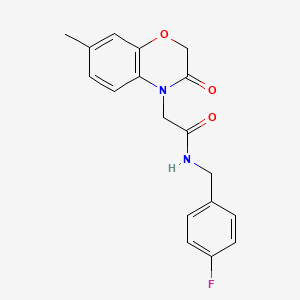
2,4,6-Trichloro-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-3-methoxyaniline: is an organic compound with the molecular formula C7H6Cl3NO It is a derivative of aniline, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring, and a methoxy group is substituted at the 3 position
準備方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trichloro-3-methoxyaniline can be synthesized through a multi-step process involving the chlorination of aniline followed by methoxylation. One common method involves the reaction of aniline with chlorine gas in the presence of a solvent such as carbon tetrachloride to produce 2,4,6-trichloroaniline. This intermediate is then reacted with methanol in the presence of a base to introduce the methoxy group at the 3 position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and methoxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2,4,6-Trichloro-3-methoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or other alkoxides in an alcohol solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted anilines, thiols, or ethers.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include amines or other reduced derivatives.
科学的研究の応用
Chemistry: 2,4,6-Trichloro-3-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated anilines on biological systems
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 2,4,6-Trichloro-3-methoxyaniline involves its interaction with specific molecular targets in biological systems. The chlorine atoms and methoxy group influence its reactivity and binding affinity to enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components, affecting various biochemical pathways .
類似化合物との比較
2,4,6-Trichloroaniline: Similar structure but lacks the methoxy group.
2,4,6-Trichloroanisole: Similar structure but with a methoxy group at the 1 position instead of the 3 position.
3,5-Dichloro-4-methoxyaniline: Similar structure but with fewer chlorine atoms.
Uniqueness: 2,4,6-Trichloro-3-methoxyaniline is unique due to the specific positioning of the chlorine atoms and the methoxy group, which confer distinct chemical properties and reactivity. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
特性
分子式 |
C7H6Cl3NO |
|---|---|
分子量 |
226.5 g/mol |
IUPAC名 |
2,4,6-trichloro-3-methoxyaniline |
InChI |
InChI=1S/C7H6Cl3NO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,11H2,1H3 |
InChIキー |
HYRLMRIJGIOSQV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1Cl)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12501021.png)
![Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12501025.png)
![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12501033.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B12501034.png)

![N-(3-ethoxybenzyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12501040.png)


![N-(4-iodo-2-methylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12501054.png)
![Methyl 7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide](/img/structure/B12501069.png)
![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)

![Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501077.png)
